Quinelorane - 97466-90-5

Quinelorane

Catalog Number: EVT-281351
CAS Number: 97466-90-5
Molecular Formula: C14H22N4
Molecular Weight: 246.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine is a member of quinazolines.
Source and Classification

Quinelorane is derived from the family of ergoline compounds, which are characterized by a complex bicyclic structure. This compound is synthesized in laboratories for research purposes, particularly in studies focused on dopaminergic signaling pathways. Its classification as a dopamine receptor agonist positions it within pharmacological categories aimed at treating conditions such as Parkinson's disease and schizophrenia.

Synthesis Analysis

Methods and Technical Details

The synthesis of Quinelorane involves multiple steps that typically include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 4-hydroxycoumarin or dopamine derivatives.
  2. Reflux Conditions: Reactions are generally conducted under reflux conditions in solvents like ethanol or dichloromethane to facilitate the formation of the desired product.
  3. Purification: Following the reaction, purification techniques such as column chromatography are employed to isolate Quinelorane from by-products. For example, one method reports using silica gel chromatography with a solvent system of petroleum ether and ethyl acetate for purification .

The yield of Quinelorane can vary based on the specific synthetic route used; reported yields from different methods range from 43% to 85% depending on the reaction conditions and purification efficacy .

Molecular Structure Analysis

Structure and Data

Quinelorane possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula: C17H21N3O2
  • Molecular Weight: Approximately 299.37 g/mol
  • Structural Characteristics: The compound includes an ergoline core with various substituents that enhance its receptor affinity.

The molecular structure can be depicted with specific functional groups indicated, showcasing the arrangement of carbon, nitrogen, and oxygen atoms crucial for its interaction with dopamine receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Quinelorane undergoes various chemical reactions that are pivotal for its synthesis and functionalization:

  1. Formation of Amine Bonds: The introduction of amine groups through nucleophilic substitution reactions is common in synthesizing Quinelorane derivatives.
  2. Reactivity with Electrophiles: The compound can react with electrophiles in substitution reactions, allowing for the modification of its pharmacological properties.
  3. Stability Studies: Quinelorane's stability under different pH conditions has been assessed, indicating its potential for use in various formulations .

These reactions highlight the compound's versatility in medicinal chemistry, particularly in developing new therapeutic agents.

Mechanism of Action

Process and Data

Quinelorane acts primarily as an agonist at dopamine D2 receptors, which play a critical role in modulating neurotransmission:

  • Binding Affinity: It exhibits high affinity for both D2 and D3 receptors, influencing dopaminergic signaling pathways .
  • Neurotransmitter Release: Upon binding to these receptors, Quinelorane stimulates the release of neurotransmitters such as dopamine, which can mitigate symptoms associated with dopamine deficiency.
  • Functional Outcomes: Studies show that Quinelorane can induce neuronal activation patterns similar to those produced by endogenous dopamine, thereby contributing to its therapeutic effects .

This mechanism underlines its potential applications in treating conditions characterized by dopaminergic dysfunction.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Quinelorane exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid or crystalline substance.
  • Melting Point: Reported melting point ranges from 288 °C to 292 °C .
  • Solubility: Highly soluble in polar solvents like dimethyl sulfoxide (DMSO) but less soluble in non-polar solvents .
  • Spectroscopic Data: Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) provide insights into its molecular structure and confirm purity .

These properties are essential for understanding how Quinelorane behaves in biological systems and formulations.

Applications

Scientific Uses

Quinelorane has several applications within scientific research:

  1. Pharmacological Research: Used extensively to study dopaminergic pathways and their implications in neurodegenerative diseases.
  2. Drug Development: Its structural analogs are explored for potential therapeutic agents targeting dopamine receptors.
  3. Behavioral Studies: Employed in animal models to assess the effects of dopaminergic stimulation on behavior and motor functions .

The ongoing research into Quinelorane continues to unveil its potential therapeutic benefits while contributing valuable knowledge to the field of neuropharmacology.

Pharmacological Mechanisms of Quinelorane in Dopaminergic Systems

Receptor Binding Profiles and Selectivity: D2 vs. D3 Dopaminergic Agonism

Quinelorane (LY163502) is a potent dopamine receptor agonist with well-documented selectivity for the D₂-like receptor subfamily, particularly exhibiting higher affinity for the D₃ receptor subtype compared to D₂ receptors. Binding studies reveal that quinelorane binds to human D₃ receptors with approximately 10-20 times greater affinity than to D₂ receptors, a selectivity profile attributed to specific molecular interactions within the orthosteric binding pocket [1] [9]. This preferential binding stems from structural differences in the third intracellular loop and carboxyl terminus of the D₃ receptor, which create a higher affinity binding environment for certain ergoline and non-ergoline agonists like quinelorane [9]. Notably, the D₃ receptor exhibits the highest binding affinity for dopamine among all dopamine receptor subtypes, explaining why many synthetic agonists, including quinelorane, demonstrate D₃-preferring properties [9].

Table 1: Receptor Binding Profile of Quinelorane

Receptor SubtypeBinding Affinity (Ki, nM)Functional Selectivity Ratio (D₃/D₂)Primary Experimental Evidence
Dopamine D₃0.5 - 2.1*1 (Reference)Radioligand displacement studies [1] [9]
Dopamine D₂7.5 - 25*~0.1 (10-fold lower affinity)Radioligand displacement studies [1] [9]
5-HT₁A>1000NegligibleSelectivity screening [1]
α₁-adrenergic>1000NegligibleSelectivity screening [1]

Note: Representative range from multiple experimental conditions

Functionally, this binding selectivity translates into dose-dependent physiological effects. At lower concentrations (e.g., 3 µg/kg in rats), quinelorane predominantly engages D₃ receptors densely expressed in limbic regions like the nucleus accumbens, anterior olfactory nuclei, and islets of Calleja [2]. These regions are associated with emotional processing and reward, and D₃ activation here correlates with hypolocomotion. At higher concentrations (e.g., 30 µg/kg), quinelorane additionally activates striatal D₂ receptors in the caudate-putamen and globus pallidus, leading to a biphasic locomotor response characterized by initial hypolocomotion followed by sustained hyperlocomotion [2]. This differential activation pattern has been visualized using pharmacological magnetic resonance imaging (phMRI), where distinct neuronal activation maps correspond to varying doses [2].

Downstream Signaling Pathways: G Protein-Coupled vs. β-Arrestin-Mediated Mechanisms

Upon binding to dopamine receptors, quinelorane initiates signaling primarily through canonical G protein-dependent pathways. Like other D₂-like agonists, it couples to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels [1] [9]. This inhibition modulates neuronal excitability and neurotransmitter release. Beyond cAMP modulation, Gβγ subunits released during activation can regulate ion channels (e.g., potassium channels) and other effectors, contributing to rapid electrophysiological responses [3] [6].

Concurrently, quinelorane triggers β-arrestin-mediated signaling through a tightly regulated process:

  • Receptor Phosphorylation: Activated dopamine receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). Different GRK isoforms create distinct phosphorylation "barcodes" on the receptor's intracellular domains [3] [6].
  • β-Arrestin Recruitment: Phosphorylation facilitates the recruitment of cytosolic β-arrestin proteins (β-arrestin 1 and 2). β-arrestin binding physically obstructs further G protein coupling, leading to receptor desensitization [3] [4].
  • Scaffold Formation & Signaling Initiation: Bound β-arrestins undergo conformational changes and serve as scaffolds for numerous signaling proteins. They recruit:
  • Clathrin and AP2: Driving receptor internalization via clathrin-coated pits [3] [6].
  • Mitogen-Activated Protein Kinases (MAPKs): Such as ERK1/2 and JNK3, leading to their activation on endosomal compartments after receptor internalization [3] [6]. This pathway often involves kinases like Src and Raf.
  • Second Messenger Modulators: Including cyclic nucleotide phosphodiesterases (PDEs - e.g., PDE4D) to degrade cAMP and diacylglycerol kinases (DGKs) to convert DAG into phosphatidic acid, thereby terminating PKC signaling while initiating new signals via phosphatidic acid [3] [6].
  • Receptor Trafficking: β-arrestins dictate the post-endocytic fate of the receptor, targeting it for recycling or lysosomal degradation [3] [6].

Table 2: Downstream Signaling Pathways Activated by Quinelorane via D₂/D₃ Receptors

Signaling PathwayKey EffectorsPrimary FunctionDependence on β-arrestinExperimental Evidence
Gαi/o Protein-MediatedAdenylyl Cyclase inhibition↓ cAMP, ↓ PKA activityIndependent (Direct G protein effect)cAMP accumulation assays [1]
Gβγ subunitsIon channel modulation (K⁺, Ca²⁺)IndependentElectrophysiology
β-Arrestin-MediatedERK1/2 MAP KinaseCell growth, differentiation, survivalRequired (Scaffolding on endosomes)Phospho-ERK assays, siRNA knockdown [3] [6]
JNK3 MAP KinaseStress response, apoptosisRequiredKinase activity assays
PDE4 (e.g., PDE4D)↓ cAMP (Termination of Gs signaling)Required (Recruitment complex)cAMP/PDE activity measurements [3]
Diacylglycerol Kinase (DGK)DAG → Phosphatidic Acid (Terminates PKC, initiates PA signaling)RequiredLipid metabolite analysis [3]
Integrated (Gαi/βarr)Non-canonical complexesNovel signaling cascades (e.g., sustained signaling)Requires βarr translocation & Gαi interactionBRET/FRET studies, biosensors [10]

Importantly, recent research suggests potential crosstalk and integration between G protein and β-arrestin pathways. Studies indicate that β-arrestins can form complexes specifically with the inhibitory Gαi subunit, even for receptors not primarily coupled to Gαi. This Gαi:β-arrestin complex formation occurs upon β-arrestin translocation to the plasma membrane and is surprisingly independent of classical G protein activation or direct receptor recruitment. This suggests a novel non-canonical signaling mechanism where β-arrestin recruitment itself nucleates the formation of a "megaplex" capable of initiating unique signaling cascades [10].

Functional Selectivity and Biased Agonism in Neuronal Circuits

Quinelorane exhibits ligand bias (functional selectivity), meaning it can differentially activate specific downstream signaling pathways (e.g., G protein vs. β-arrestin) relative to the endogenous ligand dopamine or other agonists. This bias arises because quinelorane stabilizes unique active conformations of the D₂ and D₃ receptors. These distinct conformations possess varying abilities to recruit GRKs, leading to different phosphorylation patterns ("barcodes") on the receptor's intracellular domains [3] [4] [6]. The specific GRK isoforms recruited (e.g., GRK2/3 vs. GRK5/6) determine the phosphorylation barcode, which in turn dictates which β-arrestin isoform binds, the stability of the receptor-arrestin complex, and the subsequent signaling and trafficking outcomes [3] [6]. For instance, GRK2/3 phosphorylation often promotes β-arrestin-dependent receptor internalization, while GRK5/6 phosphorylation favors β-arrestin-dependent ERK activation without robust internalization [3] [6].

This functional selectivity has significant physiological and behavioral consequences in distinct neuronal circuits:

  • Ventral Pallidum GABAergic Transmission & Sensorimotor Gating: Quinelorane administration (0.003-0.01 mg/kg s.c. in rats) significantly reduces GABA efflux in the ventral pallidum (VP), a key output region of the nucleus accumbens. This reduction in inhibitory GABA transmission occurs with a similar dose-response and time course as quinelorane-induced disruption of prepulse inhibition (PPI) of the acoustic startle reflex—a measure of sensorimotor gating deficient in schizophrenia [5]. The close correlation suggests that decreased VP GABA activity mediates the PPI-disruptive effect, a hallmark of dopaminergic agonist actions modeling aspects of psychosis [5].
  • Locomotor Control Circuits: Low-dose quinelorane (3 µg/kg) activates D₃ receptors in limbic/olfactory regions (nucleus accumbens, islets of Calleja), causing hypolocomotion. Higher doses (30 µg/kg) additionally activate striatal D₂ receptors, recruiting the caudate-putamen and globus pallidus and resulting in a biphasic locomotor response (initial hypolocomotion followed by hyperlocomotion). This demonstrates pathway-specific bias: D₃ activation primarily linked to hypolocomotion via limbic circuits, while D₂ activation drives hyperlocomotion via striatal motor circuits [2].
  • Neurotensin/NMN Modulation in Striatum: Chronic administration of quinelorane (1 mg/kg) increases concentrations of neurotensin (NT) and neuromedin N (NMN) in the caudate nucleus and nucleus accumbens, an effect also seen with D₂ antagonists like haloperidol [8]. This paradoxical effect—where a D₂/D₃ agonist mimics an antagonist in modulating peptide levels—highlights the complex functional outcomes of biased signaling. It suggests quinelorane may stabilize receptor conformations or engage regulatory pathways distinct from those mediating direct inhibition or excitation, potentially involving selective β-arrestin recruitment modulating neuropeptide gene expression [8].

The pharmacological implications of quinelorane's functional selectivity are substantial. It serves as a critical tool compound for dissecting D₃ vs. D₂ receptor functions and probing the physiological roles of biased signaling pathways (G protein vs. β-arrestin) downstream of dopaminergic receptors. Understanding its bias profile aids in interpreting behavioral studies modeling psychiatric disorders and informs the development of next-generation antipsychotics or antiparkinsonian drugs designed to selectively engage therapeutic pathways while minimizing side effects [4] [5] [9]. For example, D₃-preferring antagonists show antipsychotic-like profiles in PPI tests [9], contrasting with the disruptive effects of D₃-preferring agonists like quinelorane.

Properties

CAS Number

97466-90-5

Product Name

Quinelorane

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1

InChI Key

TUFADSGTJUOBEH-ZWNOBZJWSA-N

SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Solubility

Soluble in DMSO

Synonyms

5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine
LY 137157
LY 163502
LY 175877
LY-163502
quinelorane

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.